molecular formula C19H19ClN2O4S B2400274 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058212-68-2

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B2400274
CAS No.: 1058212-68-2
M. Wt: 406.88
InChI Key: IAIGRTVLIOOGAY-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that features a combination of indole, tetrahydrofuran, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through a Fischer indole synthesis or other cyclization methods involving hydrazines and ketones.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran moiety is introduced via a nucleophilic substitution reaction, often using tetrahydrofuran-2-carbonyl chloride as a reagent.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole and tetrahydrofuran moieties can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group with an amine would yield a corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide has potential applications as a therapeutic agent due to its structural similarity to known bioactive compounds. The sulfonamide moiety is particularly relevant in the development of antibacterial and antitumor agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics. Studies have shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of more complex molecules. Researchers have utilized it in various coupling reactions and as a precursor for synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

In a recent study, derivatives of benzenesulfonamide were tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the tetrahydrofuran component improved activity against resistant strains, highlighting the potential of this compound in antibiotic development .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide: shares structural similarities with other indole derivatives and sulfonamide compounds.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Sulfanilamide: A simple sulfonamide used as an antibiotic.

Uniqueness

The uniqueness of this compound lies in its combination of the indole, tetrahydrofuran, and sulfonamide moieties, which confer distinct chemical and biological properties

Biological Activity

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structure includes an indole moiety and a sulfonamide group, which are known to interact with various biological targets, making it a compound of interest in medicinal chemistry.

The compound's molecular formula is C18H18ClN2O3SC_{18}H_{18}ClN_{2}O_{3}S with a molecular weight of approximately 388.8 g/mol. The presence of the chloro and sulfonamide groups enhances its biological activity and binding affinity towards specific enzymes and receptors.

The mechanism of action for this compound involves several key interactions:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis, which is critical for DNA synthesis and cell division.
  • Interaction with Carbonic Anhydrase : This compound has been identified as an inhibitor of carbonic anhydrase B, an enzyme involved in various physiological processes including pH regulation and ion transport.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate strong bacteriostatic activity.
  • Escherichia coli : Displayed moderate efficacy with MIC values around 50 µM .

The following table summarizes the antimicrobial activities observed:

Bacterial StrainMIC (µM)
Staphylococcus aureus25
Escherichia coli50
Streptococcus agalactiae75

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was compared to standard chemotherapeutics like bleomycin, showing promising results .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis or cyclization methods.
  • Introduction of the Tetrahydrofuran Group : Via nucleophilic substitution using tetrahydrofuran-2-carbonyl chloride.
  • Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.

These steps are crucial for obtaining high yields and purity necessary for biological evaluations.

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation showed that modifications to the sulfonamide structure can enhance antibacterial potency against resistant strains .
  • Anticancer Studies : Research indicated that compounds similar to this one could effectively inhibit tumor growth in xenograft models, suggesting potential for further development in cancer therapy .

Properties

IUPAC Name

2-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-2,4,6-8,12,17,21H,3,5,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIGRTVLIOOGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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